4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride
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Overview
Description
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C18H21Cl3N4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridine core, a carboxamide group, and a dimethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and carboxylic acids.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced through substitution reactions, often using reagents like ammonia and chlorine gas.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain is attached via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with specific proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar compound used as a fluorescent dye and in DNA studies.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Mitoxantrone: A related compound used as an anticancer agent.
Uniqueness
4-Acridinecarboxamide, 9-amino-7-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is unique due to its specific structure, which combines an acridine core with a carboxamide group and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable in various scientific research applications.
Properties
CAS No. |
89459-21-2 |
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Molecular Formula |
C18H21Cl3N4O |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13;;/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24);2*1H |
InChI Key |
NPWNOKYMASKXFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N.Cl.Cl |
Origin of Product |
United States |
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